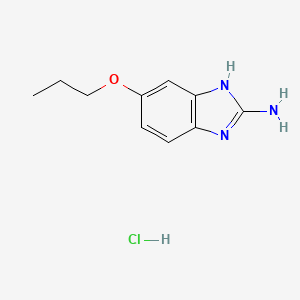
9-Demethoxyethanol-9-propanol Isoacyclovir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Demethoxyethanol-9-propanol Isoacyclovir (9-DME-9-P Isoacyclovir) is a novel antiviral agent that has recently been developed to treat viral infections. It is a synthetic derivative of the natural antiviral drug acyclovir, which is used to treat herpes simplex, varicella-zoster, and other viral infections. 9-DME-9-P Isoacyclovir has several advantages over acyclovir, such as improved solubility, increased stability, and enhanced antiviral activity.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of 9-Demethoxyethanol-9-propanol Isoacyclovir involves the conversion of Acyclovir to 9-Demethoxyethanol-9-propanol Isoacyclovir through a series of chemical reactions.
Starting Materials
Acyclovir, Ethylene glycol, Propionaldehyde, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate
Reaction
Acyclovir is reacted with ethylene glycol in the presence of hydrochloric acid to yield 9-(2-hydroxyethoxymethyl)guanine., 9-(2-hydroxyethoxymethyl)guanine is then reacted with propionaldehyde in the presence of sodium borohydride to yield 9-Demethoxyethanol-9-propanol acyclovir., 9-Demethoxyethanol-9-propanol acyclovir is then reacted with sodium hydroxide in ethanol and water to yield 9-Demethoxyethanol-9-propanol Isoacyclovir.
Aplicaciones Científicas De Investigación
9-DME-9-P Isoacyclovir has been studied for its potential applications in scientific research. It has been used to study the antiviral activity of acyclovir and its derivatives, and to investigate the mechanism of action of antiviral drugs. It has also been used to study the biochemical and physiological effects of antiviral drugs on cells and tissues.
Mecanismo De Acción
The mechanism of action of 9-DME-9-P Isoacyclovir is similar to that of acyclovir. It inhibits viral replication by blocking the action of viral enzymes, such as DNA polymerase, which is responsible for the replication of viral DNA. It also inhibits the transcription of viral genes and the formation of new viral particles.
Efectos Bioquímicos Y Fisiológicos
9-DME-9-P Isoacyclovir has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the replication of herpes simplex virus, varicella-zoster virus, and other viruses. It has also been shown to reduce inflammation, improve wound healing, and reduce the severity of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-DME-9-P Isoacyclovir has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and highly soluble, which makes it ideal for use in experiments. In addition, it is non-toxic and has a wide range of antiviral activity. However, it is not as potent as acyclovir, and it may not be suitable for use in all experiments.
Direcciones Futuras
There are several potential future directions for 9-DME-9-P Isoacyclovir. It could be used to develop new antiviral drugs with improved efficacy and safety profiles. It could also be used to study the mechanism of action of antiviral drugs and to investigate the biochemical and physiological effects of antiviral drugs on cells and tissues. In addition, it could be used to develop new therapeutic strategies for treating viral infections.
Propiedades
Número CAS |
131918-95-1 |
|---|---|
Nombre del producto |
9-Demethoxyethanol-9-propanol Isoacyclovir |
Fórmula molecular |
C₈H₁₁N₅O₂ |
Peso molecular |
209.21 |
Sinónimos |
6H-Purin-6-one, 2-amino-1,7-dihydro-7-(3-hydroxypropyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



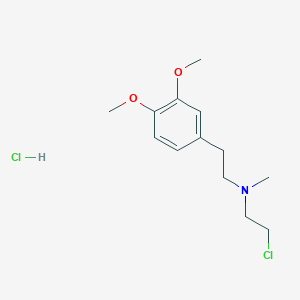
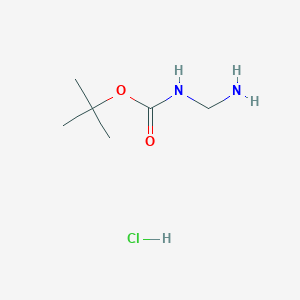
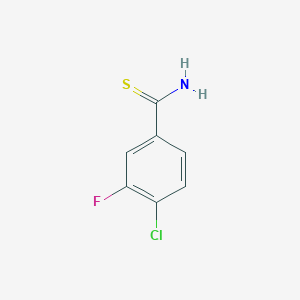
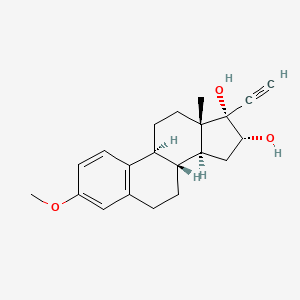
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide](/img/structure/B1145385.png)
